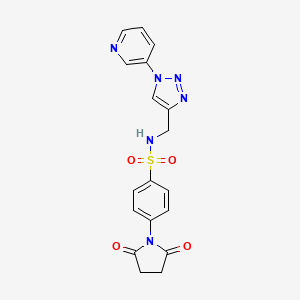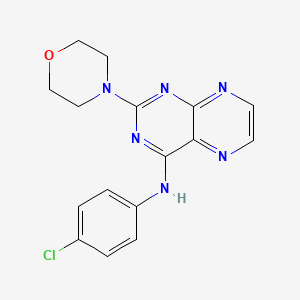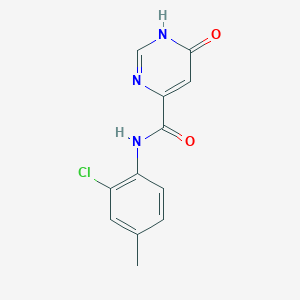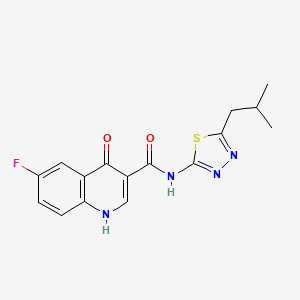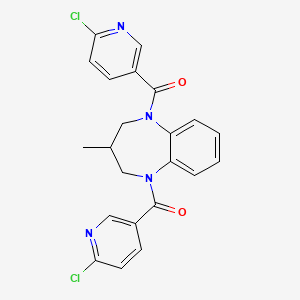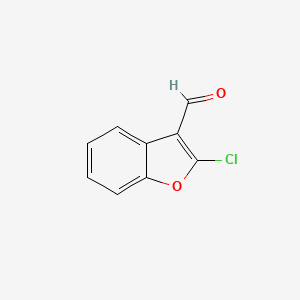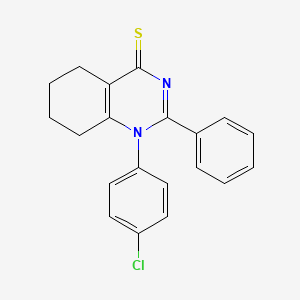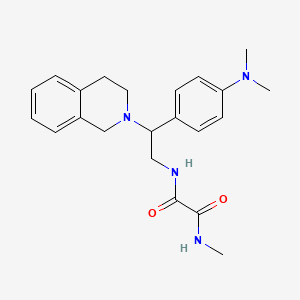
N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the heterocyclic rings and the trifluoromethyl group. For instance, trifluoromethyl groups are known to be electron-withdrawing, which could make the compound more reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and stability .科学的研究の応用
Medicinal Chemistry and Drug Development
Anticancer Properties: The compound exhibits promising anticancer activity due to its unique chemical structure. Researchers have explored its potential as a targeted therapy for specific cancer types. Mechanistic studies suggest that it interferes with key cellular pathways involved in tumor growth and metastasis. Further investigations are needed to optimize its efficacy and safety profile.
Agrochemical Applications:Fungicidal Activity: The compound’s trifluoromethyl group enhances its antifungal properties. It has demonstrated efficacy against various plant pathogens, making it a potential candidate for developing novel fungicides. Researchers are investigating its mode of action and compatibility with existing agricultural practices.
Materials Science:Organic Semiconductors: The compound’s conjugated structure and electron-rich moieties make it suitable for organic semiconductor applications. It could serve as a building block for designing efficient organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices. Researchers are exploring its charge transport properties and stability.
Coordination Chemistry:Ligand Design: The compound’s benzimidazole and triazole moieties can act as versatile ligands in coordination chemistry. Researchers have synthesized metal complexes using this compound as a ligand, leading to interesting properties such as luminescence, catalysis, and magnetic behavior. Its coordination chemistry potential warrants further investigation.
Environmental Chemistry:Trifluoromethylating Reagent: The trifluoromethyl group in the compound serves as a valuable synthetic reagent. It can introduce trifluoromethyl groups into various organic molecules, enabling the synthesis of fluorinated compounds with improved properties. Researchers are exploring its use in sustainable and environmentally friendly reactions.
Computational Chemistry:Quantum Chemical Studies: The compound’s complex structure provides an interesting challenge for computational chemists. Density functional theory (DFT) calculations can elucidate its electronic properties, reactivity, and interactions with other molecules. Such studies contribute to our understanding of chemical bonding and guide further experimental work.
These applications highlight the compound’s multifaceted potential across diverse scientific fields. Researchers continue to explore its properties, mechanisms, and practical applications, driving innovation and discovery. 🌟
特性
IUPAC Name |
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N7O2S3/c1-2-36-22-32-30-20(38-22)28-18(34)13-37-21-31-29-17(12-27-19(35)14-7-4-3-5-8-14)33(21)16-10-6-9-15(11-16)23(24,25)26/h3-11H,2,12-13H2,1H3,(H,27,35)(H,28,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMXBHDUWMMXPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N7O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2819287.png)
![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2819290.png)
![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2819292.png)
![ethyl 1-[5-[(4-chlorophenyl)sulfonyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2819293.png)
